Phenazopyridine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

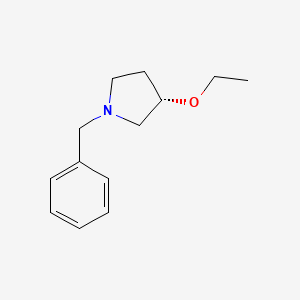

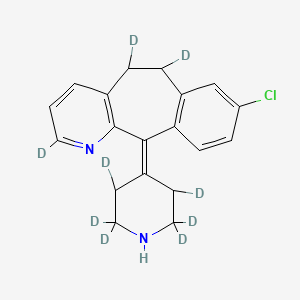

Phenazopyridine is a medication used to relieve the pain, burning, and discomfort caused by infection or irritation of the urinary tract . It is not an antibiotic and will not cure the infection itself . In the U.S., phenazopyridine is available only with your doctor’s prescription . Phenazopyridine-d5 is a variant of Phenazopyridine .

Molecular Structure Analysis

Phenazopyridine has a molecular formula of C11H11N5 . The molecular weight of Phenazopyridine-d5 is 218.27 g/mol .

Chemical Reactions Analysis

Phenazopyridine, due to its dye properties, is anticipated to interfere with urinalysis tests that rely on color reactions or spectrometry . There might be a heightened risk of methemoglobinemia when phenazopyridine is combined with a local anesthetic such as benzocaine .

Physical And Chemical Properties Analysis

Phenazopyridine hydrochloride is a heterocyclic aromatic azo compound that exists at room temperature as brick-red microcrystals with a slight violet luster . It is slightly soluble in cold water, ethanol, and lanolin; soluble in boiling water, acetic acid, glycerol, ethylene glycol, and propylene glycol; and insoluble in acetone, benzene, chloroform, diethyl ether, and toluene . The molecular weight is 249.7, the melting point is 235°C, the log Kow is -0.30, the water solubility is 15.9 g/L at 25°C, and the vapor pressure is 3.51 × 10–11 mm Hg at 25°C .

Applications De Recherche Scientifique

NMR Analysis of Phenazopyridine Derivatives

Phenazopyridine and its derivatives have been extensively analyzed using one- and two-dimensional NMR methodology. This research provides insights into the molecular structure and behavior of the drug, including its preferred protonation site and the influence of acetylation on azo nitrogen atoms (Burgueño-Tapia et al., 2005).

Phenazopyridine as a Kinase Inhibitor

A novel application of phenazopyridine involves its role as a kinase inhibitor, affecting autophagy and cellular differentiation. This discovery has implications for understanding its mechanism of action in enhancing neural differentiation of pluripotent stem cells (Preynat-Seauve et al., 2021).

Pharmacokinetic Studies

Phenazopyridine's pharmacokinetics have been studied in animal models, using methods like gas chromatography-mass spectrometry. Such studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion in biological systems (Chen et al., 2007).

LC-MS Determination and Pharmacokinetic Modeling

The development of an LC-MS method for phenazopyridine determination in human plasma has led to the creation of a pharmacokinetic model. This model helps in understanding the drug's behavior in human subjects, including phenomena like double-peak concentration profiles (Shang et al., 2005).

Environmental Applications

Phenazopyridine residues in water sources pose a health risk, leading to the development of adsorbents like magnetic nano-composites for their removal. This application is significant for environmental health and safety (Karimi-Maleh et al., 2020).

Phenazopyridine in Stem Cell Research

Phenazopyridine has been used to induce and synchronize neuronal differentiation in embryonic stem cells. This application demonstrates its potential in regenerative medicine and cellular therapy (Suter et al., 2009).

Safety and Hazards

Phenazopyridine should not be used if you have kidney disease . It may cause headaches, upset stomach (especially when not taken with food), or dizziness . Less frequently it can cause a pigment change in the skin or eyes, to a noticeable yellowish color . Users of phenazopyridine are warned not to wear contact lenses, as phenazopyridine has been known to permanently discolor contact lenses and fabrics . It also tends to leave an orange-yellow stain on surfaces it comes in contact with .

Orientations Futures

Phenazopyridine is prescribed for its local analgesic effects on the urinary tract. It is sometimes used in conjunction with an antibiotic or other anti-infective medication at the beginning of treatment to help provide immediate symptomatic relief . Phenazopyridine does not treat infections or injury; it is only used for symptom relief . It is recommended that it be used for no longer than the first two days of antibacterial treatment as longer treatment may mask symptoms .

Propriétés

Numéro CAS |

1287380-98-6 |

|---|---|

Nom du produit |

Phenazopyridine-d5 |

Formule moléculaire |

C11H11N5 |

Poids moléculaire |

218.275 |

Nom IUPAC |

3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |

InChI |

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |

Clé InChI |

QPFYXYFORQJZEC-RALIUCGRSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |

Synonymes |

3-(2-Phenyldiazenyl)-2,6-pyridinediamine-d5 Hydrochloride; 3-(Phenylazo)-2,6-_x000B_pyridinediamine-d5; 2,6-Diamino-3-phenylazopyridine-d5; Gastracid-d5; Gastrotest-d5; NSC 145895-d5; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)

![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)